molecular formula C7H7ClN2O4S B12316071 2-Chloro-4-methyl-5-nitrobenzene-1-sulfonamide

2-Chloro-4-methyl-5-nitrobenzene-1-sulfonamide

Cat. No.: B12316071
M. Wt: 250.66 g/mol
InChI Key: AGZVJKFFFCZEIC-UHFFFAOYSA-N
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Description

2-Chloro-4-methyl-5-nitrobenzene-1-sulfonamide is an organic compound that belongs to the family of chlorinated nitroaromatic compounds. These compounds are significant in various chemical syntheses and industrial applications due to their unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-methyl-5-nitrobenzene-1-sulfonamide typically involves the nitration of 2-Chloro-4-methylbenzenesulfonamide. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds through electrophilic aromatic substitution, where the nitro group is introduced into the aromatic ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-methyl-5-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of phenolic compounds.

    Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide in aqueous solution.

    Oxidation: Potassium permanganate in acidic medium.

Major Products

    Reduction: 2-Amino-4-methyl-5-nitrobenzene-1-sulfonamide.

    Substitution: 2-Hydroxy-4-methyl-5-nitrobenzene-1-sulfonamide.

    Oxidation: 2-Chloro-4-carboxy-5-nitrobenzene-1-sulfonamide.

Scientific Research Applications

2-Chloro-4-methyl-5-nitrobenzene-1-sulfonamide is used in various scientific research applications:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In the study of enzyme inhibition and protein interactions.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-4-methyl-5-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The sulfonamide group can inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-nitrotoluene
  • 4-Chloro-3-nitrotoluene
  • 1-Chloro-4-methyl-2-nitrobenzene

Uniqueness

2-Chloro-4-methyl-5-nitrobenzene-1-sulfonamide is unique due to the presence of both a nitro group and a sulfonamide group on the aromatic ring. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various applications.

Properties

Molecular Formula

C7H7ClN2O4S

Molecular Weight

250.66 g/mol

IUPAC Name

2-chloro-4-methyl-5-nitrobenzenesulfonamide

InChI

InChI=1S/C7H7ClN2O4S/c1-4-2-5(8)7(15(9,13)14)3-6(4)10(11)12/h2-3H,1H3,(H2,9,13,14)

InChI Key

AGZVJKFFFCZEIC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)N)Cl

Origin of Product

United States

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